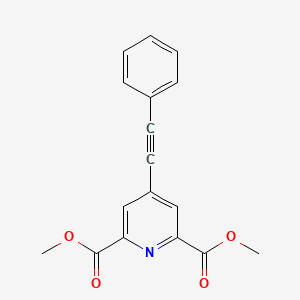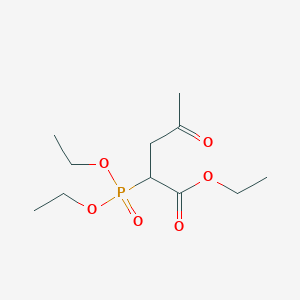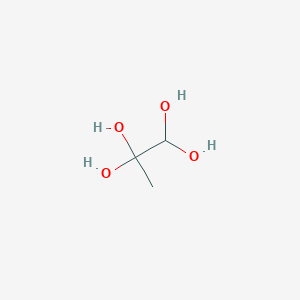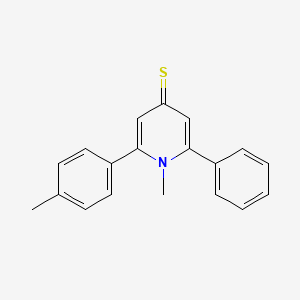
N,N',N''-(Methylsilanetriyl)tri(butan-2-imine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) is an organosilicon compound characterized by the presence of silicon and nitrogen atoms within its structure. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) typically involves the reaction of methyltrichlorosilane with butan-2-imine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane to facilitate the reaction. The process involves the gradual addition of butan-2-imine to a solution of methyltrichlorosilane, followed by stirring at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Formation of silicon oxides and nitrogen oxides.
Reduction: Formation of silicon-nitrogen hydrides.
Substitution: Formation of substituted organosilicon compounds with varied functional groups.
Aplicaciones Científicas De Investigación
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) involves its interaction with various molecular targets and pathways. The compound’s silicon-nitrogen bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes, which are essential for its applications in materials science and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’,N’'-(Trimethylsilanetriyl)tri(butan-2-imine)
- N,N’,N’'-(Ethylsilanetriyl)tri(butan-2-imine)
- N,N’,N’'-(Phenylsilanetriyl)tri(butan-2-imine)
Uniqueness
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) stands out due to its specific combination of silicon and nitrogen atoms, which imparts unique chemical and physical properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
110300-17-9 |
|---|---|
Fórmula molecular |
C13H27N3Si |
Peso molecular |
253.46 g/mol |
Nombre IUPAC |
N-[bis(butan-2-ylideneamino)-methylsilyl]butan-2-imine |
InChI |
InChI=1S/C13H27N3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h8-10H2,1-7H3 |
Clave InChI |
MGLZCNZCBFJNOP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=N[Si](C)(N=C(C)CC)N=C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)





![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)

